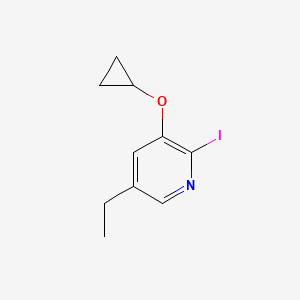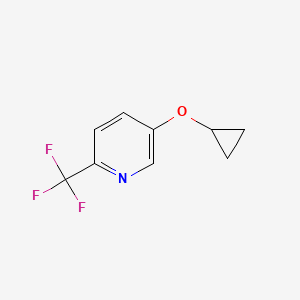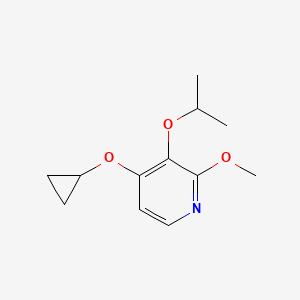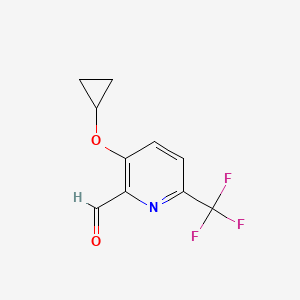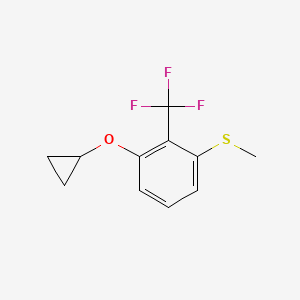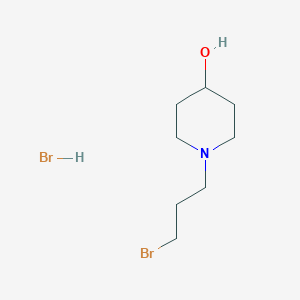
1-(3-Bromopropyl)piperidin-4-ol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)piperidin-4-ol;hydrobromide is a chemical compound with the molecular formula C8H17Br2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)piperidin-4-ol;hydrobromide can be synthesized through several methods. One common approach involves the bromination of piperidine derivatives. The reaction typically involves the use of hydrobromic acid (HBr) and bromine (Br2) under controlled conditions to introduce the bromine atom into the piperidine ring . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)piperidin-4-ol;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanate derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of de-brominated piperidine derivatives.
Scientific Research Applications
1-(3-Bromopropyl)piperidin-4-ol;hydrobromide is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)piperidin-4-ol;hydrobromide involves its interaction with molecular targets in biological systems. The bromine atom and the hydroxyl group in the piperidine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)pyrrolidine;hydrobromide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(3-Bromopropyl)piperidine;hydrobromide: Lacks the hydroxyl group present in 1-(3-Bromopropyl)piperidin-4-ol;hydrobromide.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group in the piperidine ring. This combination of functional groups enhances its reactivity and makes it a versatile compound for various chemical transformations and research applications .
Properties
CAS No. |
88806-03-5 |
|---|---|
Molecular Formula |
C8H17Br2NO |
Molecular Weight |
303.03 g/mol |
IUPAC Name |
1-(3-bromopropyl)piperidin-4-ol;hydrobromide |
InChI |
InChI=1S/C8H16BrNO.BrH/c9-4-1-5-10-6-2-8(11)3-7-10;/h8,11H,1-7H2;1H |
InChI Key |
IEXSGGYCZQTDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


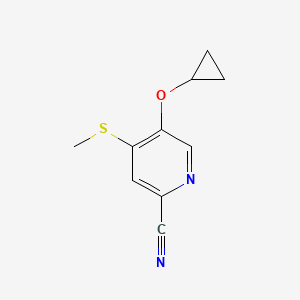
![N-benzyl-4-{2-[(4-chlorophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14817743.png)
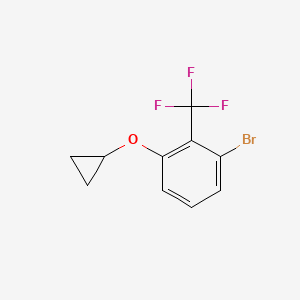
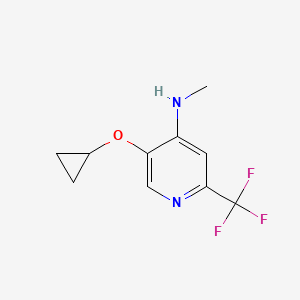
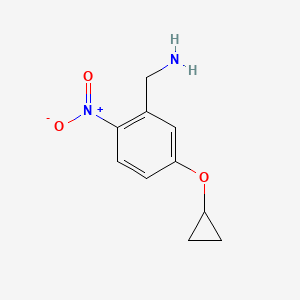
![methyl 2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylate](/img/structure/B14817756.png)

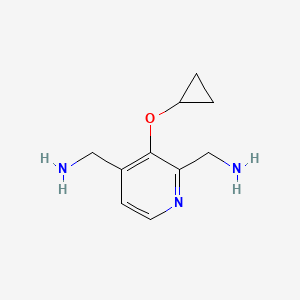
![3-[2-(4-Chloro-3-nitrophenyl)hydrazinylidene]pentane-2,4-dione](/img/structure/B14817778.png)
